5-(三氟甲基)异喹啉

描述

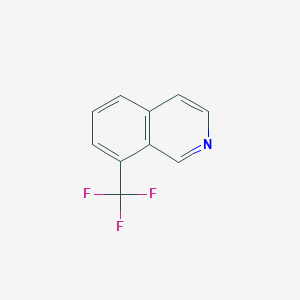

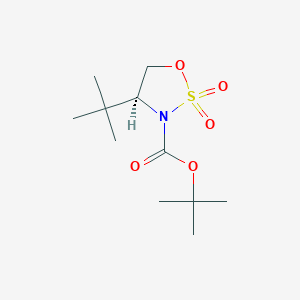

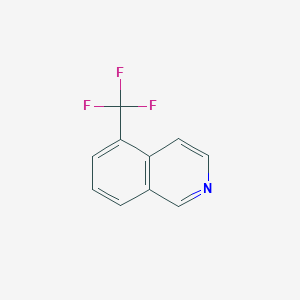

5-(Trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H6F3N and a molecular weight of 197.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazolo[5,1-a]isoquinolines, which are related to 5-(Trifluoromethyl)isoquinoline, has been achieved via the annulation of pyrazole derivatives with alkynes. This process was catalyzed by ruthenium (II) and proceeded efficiently in water under a nitrogen atmosphere, leading to an excellent yield of the products .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)isoquinoline has a predicted density of 1.311±0.06 g/cm3 and a predicted boiling point of 258.0±35.0 °C .科学研究应用

光化学三氟甲基化

- 应用: 已经研究了三氟甲基基团光化学引入芳香和杂芳环(包括异喹啉)中。这种方法对于合成药理学上重要的化合物(如 5-三氟甲基尿嘧啶)具有重要意义,展示了三氟甲基化异喹啉在药物化学中的作用 (Akiyama et al., 1988).

抗肿瘤活性

- 应用: 某些异喹啉衍生物(包括用三氟甲基基团修饰的衍生物)在抗肿瘤活性方面显示出潜力。例如,5-(4'-叔丁基苯基)类似物对肿瘤细胞系表现出细胞毒性 (Houlihan et al., 1995).

配体化学

- 应用: 双异喹啉(包括三氟甲基化衍生物)可以作为非位阻螯合剂的构建模块。这在设计在催化和材料科学中具有潜在应用的金属配合物中具有重要意义 (Durola et al., 2006).

发光和电子性质

- 应用: 已经研究了基于三氟甲基苯基异喹啉的铱(III)配合物的光物理和电化学性质。这些配合物表现出橙色磷光,这与材料科学(特别是在发光器件中)有关 (Niu et al., 2014).

DNA 相互作用和抗癌活性

- 应用: 具有异喹啉配体的三钌配合物(包括三氟甲基化变体)显示出抗癌活性并与 DNA 相互作用。这些发现对于癌症治疗的药物设计和开发至关重要 (Possato et al., 2020).

未来方向

The future directions for 5-(Trifluoromethyl)isoquinoline and related compounds are promising. It is expected that many novel applications of trifluoromethylpyridine, a related compound, will be discovered in the future . The synthesis of pyrazolo[5,1-a]isoquinolines via C–H/N–H annulation of pyrazoles and alkynes with ruthenium (II) catalysts also represents a significant advancement in the field .

作用机制

Target of Action

Isoquinoline derivatives have been known to exhibit various biological activities and are essential components in pharmaceuticals .

Mode of Action

The introduction of fluorine atoms or fluoroalkyl groups into a lead molecule is a widely used strategy to enhance the pharmacologically relevant properties . The trifluoromethyl group (CF3) on the isoquinoline ring may influence the compound’s interaction with its targets, potentially altering their function and resulting in unique bioactivities .

Biochemical Pathways

Isoquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group may influence these properties, potentially enhancing the compound’s bioavailability .

Result of Action

Fluorinated isoquinolines, which include 5-(trifluoromethyl)isoquinoline, are known for their unique characteristics such as biological activities and light-emitting properties .

生化分析

Biochemical Properties

5-(Trifluoromethyl)isoquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s ability to form stable interactions with target biomolecules, leading to significant biochemical effects .

Cellular Effects

The effects of 5-(Trifluoromethyl)isoquinoline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 5-(Trifluoromethyl)isoquinoline has been shown to affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethyl)isoquinoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function This compound has shown stability under various experimental conditions, making it suitable for long-term studiesLong-term exposure to 5-(Trifluoromethyl)isoquinoline has been observed to cause changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethyl)isoquinoline vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-(Trifluoromethyl)isoquinoline exerts its optimal effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Transport and Distribution

The transport and distribution of 5-(Trifluoromethyl)isoquinoline within cells and tissues are critical for understanding its biochemical effects. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. The trifluoromethyl group enhances the compound’s ability to be transported across cellular membranes, leading to its distribution in various cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 5-(Trifluoromethyl)isoquinoline is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The trifluoromethyl group plays a role in determining the compound’s localization, influencing its activity and function within cells. Understanding the subcellular localization of 5-(Trifluoromethyl)isoquinoline is crucial for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

5-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXXUPORXKYIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)